6-Oxo-5-(4-phenyl-1,3-thiazol-2-yl)-2-sulfanylidene-1,5-dihydropyridine-3-carbonitrile
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Overview
Description
6-Oxo-5-(4-phenyl-1,3-thiazol-2-yl)-2-sulfanylidene-1,5-dihydropyridine-3-carbonitrile is a complex organic compound featuring a thiazole ring, a pyridine ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxo-5-(4-phenyl-1,3-thiazol-2-yl)-2-sulfanylidene-1,5-dihydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 4-phenyl-1,3-thiazole-2-amine with cyanoacetic acid derivatives under controlled conditions. The reaction is often catalyzed by a base such as sodium ethoxide, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Oxo-5-(4-phenyl-1,3-thiazol-2-yl)-2-sulfanylidene-1,5-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The thiazole ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as amines can be used.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
6-Oxo-5-(4-phenyl-1,3-thiazol-2-yl)-2-sulfanylidene-1,5-dihydropyridine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Oxo-5-(4-phenyl-1,3-thiazol-2-yl)-2-sulfanylidene-1,5-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiazole derivatives: Compounds with similar thiazole rings but different substituents.
Pyridine derivatives: Compounds with pyridine rings and various functional groups.
Uniqueness
6-Oxo-5-(4-phenyl-1,3-thiazol-2-yl)-2-sulfanylidene-1,5-dihydropyridine-3-carbonitrile is unique due to its specific combination of functional groups and ring structures
Properties
Molecular Formula |
C15H9N3OS2 |
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Molecular Weight |
311.4 g/mol |
IUPAC Name |
2-oxo-3-(4-phenyl-1,3-thiazol-2-yl)-6-sulfanylidene-3H-pyridine-5-carbonitrile |
InChI |
InChI=1S/C15H9N3OS2/c16-7-10-6-11(13(19)18-14(10)20)15-17-12(8-21-15)9-4-2-1-3-5-9/h1-6,8,11H,(H,18,19,20) |
InChI Key |
MLCDMTNKGXSSOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)C3C=C(C(=S)NC3=O)C#N |
Origin of Product |
United States |
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